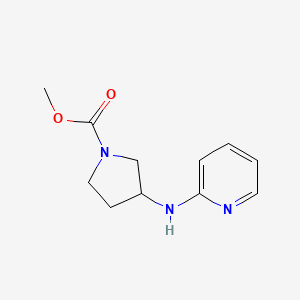
1-Ethylsulfonyl-2,6-dimethylazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethylsulfonyl-2,6-dimethylazepane, also known as EDA or Sulfazin, is a heterocyclic organic compound that belongs to the class of azepanes. It has been widely used in scientific research due to its unique chemical structure and properties.
Mecanismo De Acción
The exact mechanism of action of 1-Ethylsulfonyl-2,6-dimethylazepane is not fully understood. However, it has been suggested that 1-Ethylsulfonyl-2,6-dimethylazepane may act by inhibiting DNA synthesis and inducing apoptosis in cancer cells. It has also been found to inhibit the replication of certain viruses such as HIV and herpes simplex virus.
Biochemical and Physiological Effects
1-Ethylsulfonyl-2,6-dimethylazepane has been shown to have a low toxicity profile and is relatively safe for use in laboratory experiments. It has been found to have a moderate level of solubility in water and organic solvents. 1-Ethylsulfonyl-2,6-dimethylazepane has been shown to have a moderate level of stability under normal laboratory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Ethylsulfonyl-2,6-dimethylazepane has several advantages over other compounds used in laboratory experiments. It is relatively easy to synthesize and purify, and it has a low toxicity profile. However, 1-Ethylsulfonyl-2,6-dimethylazepane has some limitations as well. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, 1-Ethylsulfonyl-2,6-dimethylazepane has a relatively short half-life, which can limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for 1-Ethylsulfonyl-2,6-dimethylazepane research. One direction is to explore its potential as an antitumor agent. Another direction is to investigate its potential as an antiviral agent. Additionally, there is a need to further explore the mechanism of action of 1-Ethylsulfonyl-2,6-dimethylazepane and to develop more effective methods for synthesizing and purifying this compound.
Conclusion
1-Ethylsulfonyl-2,6-dimethylazepane is a unique and versatile compound that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 1-Ethylsulfonyl-2,6-dimethylazepane has shown promise as an antitumor and antiviral agent, and further research is needed to fully understand its potential in these areas.
Métodos De Síntesis
1-Ethylsulfonyl-2,6-dimethylazepane can be synthesized by reacting 1,4-dimethylpiperazine with ethylsulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine or sodium hydroxide. The product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
1-Ethylsulfonyl-2,6-dimethylazepane has been used in various scientific research fields such as medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit antitumor, antiviral, and antibacterial activities. 1-Ethylsulfonyl-2,6-dimethylazepane has been used as a starting material for the synthesis of various biologically active compounds.
Propiedades
IUPAC Name |
1-ethylsulfonyl-2,6-dimethylazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2S/c1-4-14(12,13)11-8-9(2)6-5-7-10(11)3/h9-10H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZMUTRFHAZJSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CC(CCCC1C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethylsulfonyl-2,6-dimethylazepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]thieno[3,2-b]pyridin-7-one](/img/structure/B7591894.png)
![1-(1-Methylimidazol-4-yl)sulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7591895.png)
![4-[(2-Methyl-1,3-thiazol-4-yl)methyl]thieno[3,2-b]pyridin-7-one](/img/structure/B7591902.png)
![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-3-methylbenzimidazol-2-one](/img/structure/B7591930.png)
![2-[[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]amino]propane-1,3-diol](/img/structure/B7591931.png)

![N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide](/img/structure/B7591950.png)

![[1-Methyl-2-(pyridin-2-ylamino)cyclopentyl]methanol](/img/structure/B7591966.png)


![N-[cyclopropyl-(5-methyl-1,3-thiazol-2-yl)methyl]thiophene-2-sulfonamide](/img/structure/B7591991.png)

![3-Chloro-2-[3-(2-hydroxyethyl)pyrrolidin-1-yl]benzonitrile](/img/structure/B7592014.png)